(1-NITROPROPAN-2-YL)BENZENE

Vue d'ensemble

Description

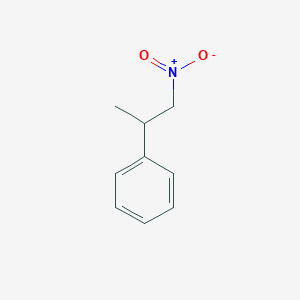

(1-Nitropropan-2-yl)benzene (C₉H₁₁NO₂) is a nitro-substituted aromatic compound featuring a benzene ring attached to a nitro group (-NO₂) at the 1-position of a propan-2-yl (isopropyl) chain. The nitro group, a strong electron-withdrawing substituent, deactivates the aromatic ring toward electrophilic substitution while directing incoming substituents to meta positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (1-NITROPROPAN-2-YL)BENZENE can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitroalkane product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .

Analyse Des Réactions Chimiques

Types of Reactions: (1-NITROPROPAN-2-YL)BENZENE undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro ketones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

Oxidation: Nitro alcohols and nitro ketones.

Reduction: Amines.

Substitution: Substituted nitroalkanes.

Applications De Recherche Scientifique

(1-NITROPROPAN-2-YL)BENZENE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mécanisme D'action

The mechanism of action of (1-NITROPROPAN-2-YL)BENZENE involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also act as a Michael acceptor, facilitating nucleophilic addition reactions that disrupt cellular processes .

Comparaison Avec Des Composés Similaires

The following nitrobenzene derivatives share structural similarities with (1-nitropropan-2-yl)benzene, differing in substituent type (e.g., allyl, propenyl, ethynyl) and substitution patterns. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparison of Structural and Physical Properties

*Calculated based on formula.

Structural and Electronic Differences

- Substituent Effects: Allyl vs. Isopropyl: 1-Allyl-2-nitrobenzene (allyl group: CH₂CHCH₂) introduces π-conjugation, enhancing reactivity in addition reactions (e.g., Diels-Alder) compared to the saturated isopropyl chain in this compound . Ethynyl Group: 1-Ethynyl-2-nitrobenzene (C≡CH substituent) exhibits sp-hybridization, enabling participation in Sonogashira coupling or alkyne-specific reactions, which are absent in the target compound . Propenyl vs. Propane: (E)-1-Nitro-2-phenylpropene and (1-nitroprop-1-en-2-yl)benzene contain double bonds, making them prone to electrophilic or radical additions, unlike the saturated isopropyl chain .

Electronic Effects :

The nitro group strongly deactivates the benzene ring via resonance and inductive effects, directing electrophiles to meta positions. Steric hindrance from the isopropyl group in this compound may further reduce reactivity compared to planar substituents (e.g., ethynyl).

Physical Properties

Melting Points :

Stability : Unsaturated derivatives (e.g., allyl, propenyl) may undergo polymerization or oxidation, whereas the isopropyl chain in the target compound offers greater stability under standard conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-Nitropropan-2-yl)benzene, and how do nitration conditions influence product yield?

- Methodological Answer : The synthesis typically involves nitration of a propan-2-yl-substituted benzene precursor. A common approach adapts classical nitration methods using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which generates the nitronium ion (NO₂⁺) as the active electrophile . Key factors include:

- Temperature control : Excess heat may lead to byproducts like dinitro compounds or decomposition.

- Steric effects : The propan-2-yl group may hinder electrophilic attack, necessitating longer reaction times or elevated temperatures.

- Workup : Neutralization with ammonium chloride (NH₄Cl) followed by extraction with solvents like dichloromethane improves purity .

Table 1 : Example Nitration Conditions (Analogous to Nitrobenzene Synthesis)

| Nitrating Agent | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| HNO₃/H₂SO₄ | 50–60 | 65–75 | Dinitro derivatives |

| Acetyl nitrate | 30–40 | 70–80 | Minimal |

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–8.1 ppm, multiplet) and the propan-2-yl group (CH(CH₃)₂, δ 1.2–1.5 ppm as a doublet for CH₃ and δ 2.5–3.0 ppm for the CH group) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 179 (C₉H₁₁NO₂), with fragments at m/z 121 (loss of NO₂) and m/z 91 (tropylium ion) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity; retention time compared to standards .

Advanced Research Questions

Q. How do steric and electronic effects of the propan-2-yl group impact regioselectivity in nitration reactions?

- Methodological Answer : The propan-2-yl group is a moderately bulky substituent that exerts both steric and inductive effects:

- Steric hindrance : Directs nitration to the para position due to reduced accessibility at the ortho site. Computational modeling (e.g., DFT calculations) can predict activation energies for different positions .

- Electronic effects : The alkyl group is weakly electron-donating, slightly deactivating the ring but favoring meta/para nitration. Competitive isomer ratios can be analyzed via GC-MS or HPLC .

Case Study : In analogous nitrobenzene derivatives, para selectivity exceeds 80% when steric bulk exceeds 1.5 Å van der Waals radius .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Discrepancies in catalytic yields (e.g., Zn vs. AlCl₃) may arise from:

- Moisture sensitivity : Anhydrous conditions are critical for Lewis acid catalysts like AlCl₃; trace water deactivates the catalyst, reducing yields .

- Reaction monitoring : Use in-situ IR spectroscopy to track nitro group formation (absorbance at 1520 cm⁻¹ for NO₂) and optimize reaction termination .

- Statistical analysis : Apply factorial design experiments to isolate variables (e.g., temperature, catalyst loading) and identify dominant factors .

Q. How can computational toxicology predict the environmental impact of this compound?

- Methodological Answer :

- QSAR models : Predict biodegradability and toxicity using descriptors like logP (octanol-water partition coefficient) and nitro group reactivity .

- In vitro assays : Use hepatic microsomes to study metabolic pathways (e.g., nitro-reduction to amine derivatives) and identify toxic metabolites .

Table 2 : Predicted Toxicity Parameters (Analogous Nitro Compounds)

| Parameter | Value (Predicted) | Method Used |

|---|---|---|

| LD₅₀ (rat, oral) | 450 mg/kg | QSAR (ECOSAR) |

| Biodegradation half-life | 60–90 days | EPI Suite™ |

Q. Data Contradiction Analysis

Propriétés

Numéro CAS |

7796-75-0 |

|---|---|

Formule moléculaire |

C9H11NO2 |

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

1-nitropropan-2-ylbenzene |

InChI |

InChI=1S/C9H11NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Clé InChI |

PMVHHMCQCDZQCK-UHFFFAOYSA-N |

SMILES canonique |

CC(C[N+](=O)[O-])C1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.